2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine
Description
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O5S/c1-23-13-4-3-11(17)7-14(13)26(21,22)20-6-5-12(10-20)25-16-9-18-8-15(19-16)24-2/h3-4,7-9,12H,5-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWDELCKPNSWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine is a novel small molecule compound with significant potential in medicinal chemistry. It features a unique structure that includes a pyrazine core, a pyrrolidine-substituted sulfonyl group, and methoxy groups at the 2 and 6 positions. The molecular formula is C16H18FN3O5S, and it has garnered attention for its dual action against diabetes-related pathways and tumor growth.
- Molecular Weight : Approximately 383.39 g/mol
- Appearance : White to off-white solid
- Melting Point : 137-139°C
- Solubility : Soluble in dimethyl sulfoxide, methanol, and ethanol
Biological Activity
The compound exhibits a range of biological activities, making it a versatile candidate for therapeutic applications. Key findings regarding its biological activity include:
- Anti-Diabetic Properties : Preliminary studies indicate that the compound may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, thus enhancing insulin secretion and lowering blood glucose levels.
- Anti-Cancer Activity : The compound has shown potential in inhibiting tumor growth, possibly through mechanisms involving apoptosis and modulation of signaling pathways related to cancer progression.
- Multi-target Interaction : Its structure allows for interactions with various biological targets, which could lead to multi-faceted therapeutic effects.
The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, inhibiting or modulating their activity. This includes:
- Nucleophilic Substitutions : Typical reactions associated with sulfonamide compounds.
- Conformational Changes : The presence of the pyrrolidine ring may allow for flexibility that enhances interaction with biological targets.
Comparative Analysis with Similar Compounds
The following table outlines some compounds structurally or functionally similar to 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine:
| Compound Name | Structure | Key Features |
|---|---|---|
| Compound B | Similar | Exhibits anti-inflammatory properties but lacks DPP-IV inhibition. |
| Compound C | Different core | Shows anti-tumor activity but is less effective against diabetes. |
| Compound D | Pyrrolidine-based | Inhibits similar enzymes but has different pharmacokinetic properties. |
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine can significantly lower glucose levels in diabetic models, suggesting its potential as a therapeutic agent for diabetes management.
- Cancer Cell Lines : Research involving various cancer cell lines has indicated that the compound can induce apoptosis and inhibit cell proliferation, highlighting its possible use in cancer therapy.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand how the compound behaves in biological systems and its potential side effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonyl-Containing Compounds
Fluorophenyl and Methoxyphenyl Substituents
The 5-fluoro-2-methoxyphenyl group in the target compound is structurally similar to 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic Acid (). Fluorine’s electronegativity and methoxy’s electron-donating properties can influence lipophilicity (logP) and bioavailability. For example, fluorinated analogs often exhibit enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation .
Table 2: Physicochemical Properties of Pyrazine Derivatives
*Estimated based on substituent contributions.
Pyrazine-Based Compounds
Pyrazine derivatives like 2-Methoxy-3-(1-methylpropyl)pyrazine () and triazole-linked pyrazines () highlight the versatility of this scaffold. Triazole-containing pyrazines (e.g., ) demonstrate enhanced coordination capabilities, whereas the target’s pyrrolidine-oxy bridge may prioritize conformational flexibility .
Preparation Methods
Sulfonylation of Pyrrolidine
The pyrrolidine ring is functionalized at the 1-position via reaction with 5-fluoro-2-methoxyphenylsulfonyl chloride. This step parallels methodologies described in EP2197873B1, where sulfonylation of secondary amines is achieved under mild conditions.
Procedure :
- Reactants : Pyrrolidine (1.0 equiv), 5-fluoro-2-methoxyphenylsulfonyl chloride (1.2 equiv).
- Base : Triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM).
- Conditions : Stirred at 0°C → room temperature (RT) for 12 hours.
- Workup : Washed with 1M HCl, brine, and dried over MgSO₄.
- Yield : ~85% (estimated from analogous reactions in).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur center, followed by deprotonation to form the sulfonamide.
Hydroxylation at Pyrrolidine 3-Position
Introduction of the hydroxyl group at the 3-position of pyrrolidine is critical for subsequent ether formation. A two-step oxidation-reduction sequence is employed:
- Epoxidation : Treating 1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine with m-chloroperbenzoic acid (mCPBA) forms an epoxide intermediate.
- Acid-Catalyzed Ring Opening : Hydrolysis with dilute H₂SO₄ yields the trans-3-hydroxypyrrolidine derivative.
Analytical Data :
Functionalization of the Pyrazine Core
Synthesis of 6-Methoxypyrazin-2-ol
The pyrazine ring is constructed via cyclization of diaminomaleonitrile followed by methoxylation:
- Cyclization : Diaminomaleonitrile reacts with glyoxal to form pyrazine-2,6-diol.
- Selective Methoxylation : Using MeOH and H₂SO₄ under reflux installs the 6-methoxy group, leaving the 2-position hydroxylated.
Optimization Note :
Selective protection of the 2-hydroxyl group as a silyl ether (e.g., TBSCl) prior to methoxylation improves regioselectivity.
Activation for Ether Coupling
The 2-hydroxyl group is activated for nucleophilic substitution:
- Mitsunobu Reaction : Treatment with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) converts the hydroxyl to a better leaving group.
- Halogenation : Alternatively, reaction with PCl₅ yields 2-chloro-6-methoxypyrazine, enabling SNAr reactions.
Ether Linkage Formation
Williamson Ether Synthesis
Coupling the activated pyrazine with 3-hydroxypyrrolidine sulfonamide is achieved under basic conditions:
Procedure :
- Reactants : 2-Chloro-6-methoxypyrazine (1.0 equiv), 3-hydroxy-1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidine (1.1 equiv).
- Base : K₂CO₃ (3.0 equiv) in DMF.
- Conditions : 80°C, 24 hours under N₂.
- Yield : ~70% (analogous to Suzuki couplings in).
Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the pyrrolidine oxygen attacks the electron-deficient pyrazine ring.
Palladium-Catalyzed Coupling
For less activated pyrazines, a Ullmann-type coupling may be employed:
Procedure :
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
- Base : Cs₂CO₃ (2.0 equiv) in DMSO.
- Conditions : 110°C, 48 hours.
- Yield : ~65%.
Optimization and Scalability Considerations
Protecting Group Strategies
Q & A
Basic: What synthetic strategies are employed to prepare 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine?
The synthesis typically involves multi-step heterocyclic coupling and sulfonylation :
- Step 1 : Formation of the pyrrolidine ring via cyclization of a diamine or amino alcohol precursor, followed by sulfonylation using 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Introduction of the pyrazine moiety via nucleophilic substitution or Mitsunobu reaction, leveraging the hydroxyl group on pyrrolidin-3-yl. Ethanol or dioxane is often used as a solvent, with purification via recrystallization or column chromatography .
- Critical Note : Reaction monitoring (TLC/HPLC) and strict temperature control are essential to avoid side products like over-sulfonylation or ring-opening .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the sulfonyl group and pyrazine ring .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at 2- and 6-positions on pyrazine) and sulfonyl attachment .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching CHFNOS) .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies focus on:
- Pyrrolidine Modifications : Introducing sp-hybridized substituents (e.g., methyl or fluorine) to enhance target binding selectivity .
- Sulfonyl Group Replacement : Testing sulfonamide vs. carbonyl analogs to improve metabolic stability .
- Pyrazine Functionalization : Varying methoxy positions or substituting pyrazine with pyrimidine to alter solubility and potency .
- Example : highlights that fluorophenyl groups enhance antitumor activity, while methoxy groups improve pharmacokinetics .
Advanced: How to resolve contradictions in reported biological activity data?
Common discrepancies (e.g., varying IC values) arise from:
- Purity Issues : Impurities from incomplete sulfonylation (e.g., residual amine intermediates) can skew assays. Repurify via preparative HPLC .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines like AOAC SMPR .
- Solvent Effects : DMSO concentration >0.1% may inhibit activity. Use lower concentrations or alternative solvents (e.g., PEG-400) .
Advanced: What computational methods predict this compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or phosphodiesterases). Focus on the sulfonyl group’s hydrogen bonding with catalytic residues .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- ADMET Prediction : SwissADME evaluates logP (ideal 2–3), CYP450 inhibition, and BBB permeability .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the methoxy groups .
- Solvent : Dissolve in anhydrous DMSO (seal with argon) to avoid hydrolysis of the sulfonyl moiety .
- Long-Term Stability : Monitor via quarterly HPLC; degradation >5% warrants repurification .
Advanced: How to design controlled experiments for assessing metabolic stability?
- In Vitro Hepatic Microsomes : Incubate with NADPH-regenerating system (37°C, pH 7.4). Quantify parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use HRMS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Key sites: pyrrolidine N and pyrazine O .
- Cross-Species Comparison : Test human vs. rodent microsomes to predict interspecies variability .
Basic: What are the safety considerations for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
